Methyl 5-hydroxypyridine-2-carboxylate
Overview
Description
Methyl 5-hydroxypyridine-2-carboxylate is an organic compound with the molecular formula C7H7NO3. It is a derivative of pyridine, featuring a hydroxyl group at the 5-position and a carboxylate ester group at the 2-position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Methyl 5-hydroxypyridine-2-carboxylate primarily targets nitric oxide (NO) in the body . Nitric oxide is a key signaling molecule that plays a crucial role in various physiological and pathological processes. It is involved in vasodilation, neurotransmission, and immune response .
Mode of Action
This compound exhibits NO inhibitory effects in vitro . It inhibits NO in LPS-stimulated RAW264.7 and BV2 cells, with IC50s of 115.67 and 118.80 μM, respectively . This means that the compound can reduce the production or effectiveness of nitric oxide in these cells.
Result of Action
The primary result of this compound’s action is the inhibition of nitric oxide in certain cells . This could potentially lead to changes in the physiological processes that nitric oxide is involved in, such as vasodilation, neurotransmission, and immune response.
Biochemical Analysis
Biochemical Properties
Methyl 5-hydroxypyridine-2-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of nitric oxide (NO) production. In vitro studies have shown that this compound inhibits NO production in lipopolysaccharide (LPS)-stimulated RAW264.7 and BV2 cells, with IC50 values of 115.67 and 118.80 μM, respectively . This inhibition suggests that this compound interacts with enzymes involved in the NO synthesis pathway, potentially affecting the activity of inducible nitric oxide synthase (iNOS).
Cellular Effects
This compound has been observed to influence various cellular processes. It does not exhibit cytotoxic effects at concentrations ranging from 6.25 to 200 μM . The compound’s ability to inhibit NO production suggests it may play a role in modulating inflammatory responses and immune cell function. Additionally, this compound may impact cell signaling pathways related to inflammation and immune responses.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the NO synthesis pathway. By inhibiting the activity of iNOS, the compound reduces the production of NO, a key mediator in inflammatory responses . This inhibition likely occurs through direct binding interactions with the enzyme, preventing its activation and subsequent NO synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound exhibits stability under standard storage conditions, with a shelf life of up to three years when stored as a powder at -20°C . Long-term studies have shown that this compound maintains its inhibitory effects on NO production without significant degradation.
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits NO production without causing adverse effects. At higher doses, potential toxic effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to the synthesis and degradation of NO. The compound interacts with enzymes such as iNOS, affecting the overall metabolic flux and levels of NO in cells . This interaction may also influence other metabolic pathways related to inflammation and immune responses.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its inhibitory effects on NO production .
Subcellular Localization
This compound is localized within specific subcellular compartments, such as the cytoplasm, where it interacts with iNOS to inhibit NO production . The compound’s localization is likely influenced by targeting signals and post-translational modifications that direct it to its site of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-hydroxypyridine-2-carboxylate can be synthesized through several methods. One common approach involves the hydroxymethylation of pyridine, followed by esterification. The reaction typically involves the use of methanol and appropriate catalysts under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxypyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Methyl 5-hydroxypyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used as an intermediate in the production of dyes, rubber additives, and surfactants.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-hydroxy-2-pyridinecarboxylate: Similar in structure but may differ in specific functional groups or positions.
5-Hydroxy-2-pyridinecarboxylic acid methyl ester: Another derivative with similar properties.
Uniqueness
Methyl 5-hydroxypyridine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit nitric oxide production sets it apart from other similar compounds .
Properties
IUPAC Name |
methyl 5-hydroxypyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7(10)6-3-2-5(9)4-8-6/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAYXDDHGPXWTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405832 | |
Record name | Methyl 5-hydroxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30766-12-2 | |
Record name | 2-Pyridinecarboxylic acid, 5-hydroxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30766-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-hydroxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.